methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in solvents such as methanol or ethanol, with the presence of catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
Methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group and the thiazolo[3,2-a]pyrimidine core contribute to its high reactivity and potential for diverse applications .
Biological Activity
Methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential as an antitumor agent.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core with various substituents that enhance its biological activity. The presence of the nitrophenyl group is particularly notable for its role in modulating interactions with biological targets.
Cytotoxicity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, this compound has shown potent activity against the M-HeLa cell line (cervical adenocarcinoma) with lower toxicity towards normal liver cells. This selectivity is crucial for developing effective anticancer therapies.
Cell Line | IC50 (µM) | Reference Drug | Comparison |
---|---|---|---|
M-HeLa | 12.5 | Sorafenib | 2x higher efficacy |
Chang Liver Cells | >50 | - | Low cytotoxicity observed |
The compound's mechanism of action appears to involve apoptosis induction in cancer cells, which was demonstrated through various assays including MTT and Annexin V staining.
Antimicrobial Activity
In addition to its anticancer properties, derivatives of thiazolo[3,2-a]pyrimidine have been evaluated for their antimicrobial effects. Studies have shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness varies based on structural modifications and specific bacterial strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 16 |
The observed antimicrobial activity suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression and bacterial survival. Key interactions include hydrogen bonding and π-π stacking with amino acid residues critical for the function of these proteins.
Case Studies
- Antitumor Activity : A study demonstrated that the compound exhibited a significant reduction in tumor size in xenograft models when administered at a dosage of 10 mg/kg body weight daily for two weeks.
- Antibacterial Efficacy : In vitro studies showed that the compound inhibited biofilm formation by Staphylococcus aureus at sub-MIC concentrations, indicating its potential as a therapeutic agent against biofilm-associated infections.
Properties
IUPAC Name |
methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-8-12(15(21)24-3)13(10-6-4-5-7-11(10)19(22)23)18-14(20)9(2)25-16(18)17-8/h4-7,9,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYDMUCJFPWCKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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